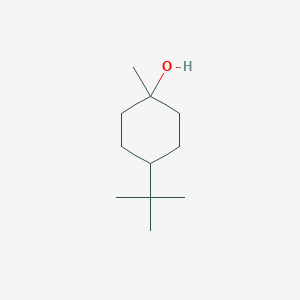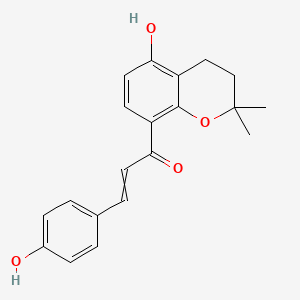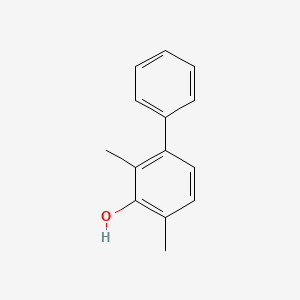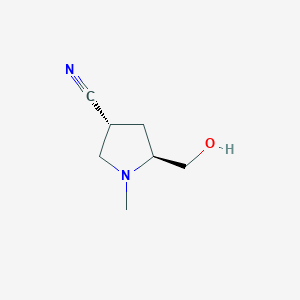
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a hydroxymethyl group and a nitrile group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reduction of a nitrile precursor using hydrogen in the presence of a chiral catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of (3R,5S)-5-(Carboxymethyl)-1-methylpyrrolidine-3-carbonitrile.
Reduction: Formation of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-(Hydroxymethyl)-3-pyrrolidinol hydrochloride
- (3R,5S)-5-(Hydroxymethyl)-3-pyrrolidin-3-ol
- (3R,5S)-5-(Hydroxymethyl)-3-pyrrolidine-3-amine
Uniqueness
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-9-4-6(3-8)2-7(9)5-10/h6-7,10H,2,4-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
FSUGZIXQORFGRH-BQBZGAKWSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)C#N |
Canonical SMILES |
CN1CC(CC1CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
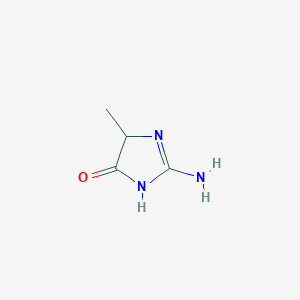
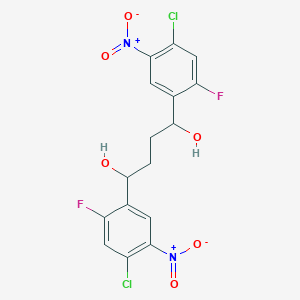
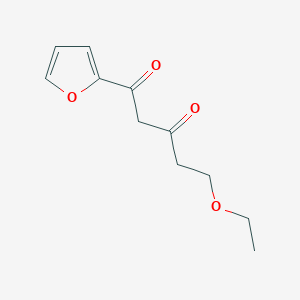
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
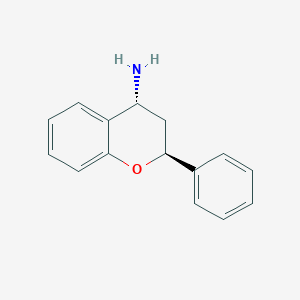
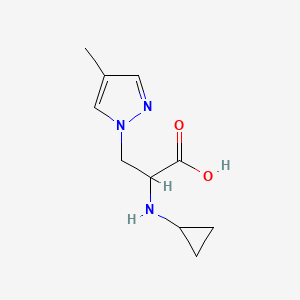
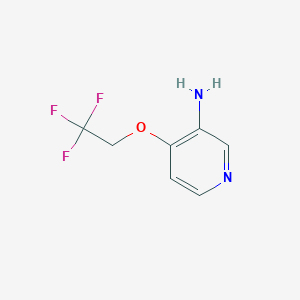
![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)
